molecular formula C8H8N2O5 B1592578 Methyl 5-methoxy-6-nitropicolinate CAS No. 390816-44-1

Methyl 5-methoxy-6-nitropicolinate

Cat. No.: B1592578
CAS No.: 390816-44-1
M. Wt: 212.16 g/mol
InChI Key: OCQAYEZVBSVDLF-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-6-nitropicolinate is an organic compound with the molecular formula C₈H₈N₂O₅. It is a derivative of picolinic acid and features a nitro group at the 6-position and a methoxy group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxy-6-nitropicolinate typically involves the nitration of methyl 5-methoxypicolinate. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-6-nitropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-methoxy-6-nitropicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-6-nitropicolinate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methoxy-6-nitropicolinate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

methyl 5-methoxy-6-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-6-4-3-5(8(11)15-2)9-7(6)10(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQAYEZVBSVDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633484
Record name Methyl 5-methoxy-6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390816-44-1
Record name Methyl 5-methoxy-6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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